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molecular formula C9H16N2O B8381977 3-Piperidin-1-yl-pyrrolidin-2-one

3-Piperidin-1-yl-pyrrolidin-2-one

Cat. No. B8381977
M. Wt: 168.24 g/mol
InChI Key: ZDXHCYNVJRTYPZ-UHFFFAOYSA-N
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Patent
US07994176B2

Procedure details

Purge a mixture of 3-cyano-2-piperidin-1-yl-propionic acid ethyl ester (2.36 g, 11.2 mmol) and PtO2 hydrate (0.400 g) in methanol (40 mL) with N2 and stir under 50 psi of H2 at 50° C. for 16 hours. Cool the reaction and filter through hyflo. Remove the solvent from the filtrate in vacuo to afford crude product and purify with a 0 to 10% methanol in CH2Cl2 gradient to afford 1.11 g (59%) of the titled product. Rf=0.18 (9/1 CH2Cl2/methanol). ES MS (m/z): 169 (M+).
Name
3-cyano-2-piperidin-1-yl-propionic acid ethyl ester
Quantity
2.36 g
Type
reactant
Reaction Step One
[Compound]
Name
PtO2 hydrate
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]([N:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[CH2:6][C:7]#[N:8])C.N#N>CO>[N:9]1([CH:5]2[CH2:6][CH2:7][NH:8][C:4]2=[O:3])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
3-cyano-2-piperidin-1-yl-propionic acid ethyl ester
Quantity
2.36 g
Type
reactant
Smiles
C(C)OC(C(CC#N)N1CCCCC1)=O
Name
PtO2 hydrate
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir under 50 psi of H2 at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filter through hyflo
CUSTOM
Type
CUSTOM
Details
Remove the solvent from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
purify with a 0 to 10% methanol in CH2Cl2 gradient

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCCCC1)C1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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